![molecular formula C17H18FN3OS B2910901 N-(tert-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897463-67-1](/img/structure/B2910901.png)
N-(tert-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
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Overview
Description
N-(tert-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide (FIT-039) is a novel, small-molecule compound that has gained attention in recent years due to its potential therapeutic applications. FIT-039 is a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole and thiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been reported to inhibit viral replication in the case of antiviral activity .
Biochemical Pathways
For example, indole derivatives have been reported to interfere with the replication of viruses, thereby exhibiting antiviral activity .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide has several advantages as a tool compound for laboratory experiments, including its high selectivity for PKC isoforms, its ability to modulate various cellular processes, and its potential therapeutic applications. However, this compound also has some limitations, including its relatively low solubility and stability, which can make it difficult to use in some experiments.
Future Directions
Several future directions for research on N-(tert-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide include further studies on its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its effects on various signaling pathways and cellular processes. Finally, the development of more stable and soluble analogs of this compound could enhance its potential as a tool compound for laboratory experiments and as a potential therapeutic agent.
Synthesis Methods
N-(tert-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of tert-butylamine, 4-fluoroaniline, and 2-chloroacetyl chloride to form the intermediate compound, which is then reacted with 2-mercaptobenzimidazole to produce the final product, this compound.
Scientific Research Applications
N-(tert-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Several studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting the PKC signaling pathway. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
properties
IUPAC Name |
N-tert-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c1-17(2,3)20-15(22)8-13-10-23-16-19-14(9-21(13)16)11-4-6-12(18)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVKEBQMDPMPMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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